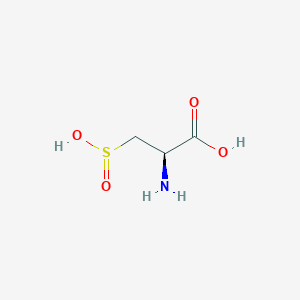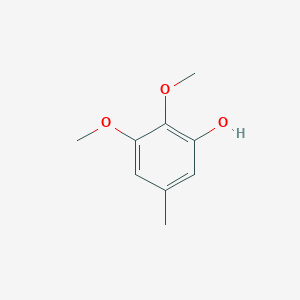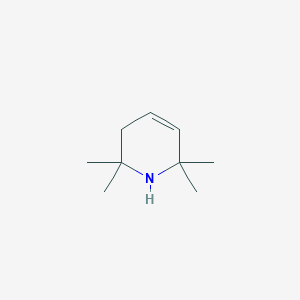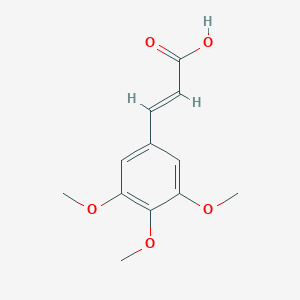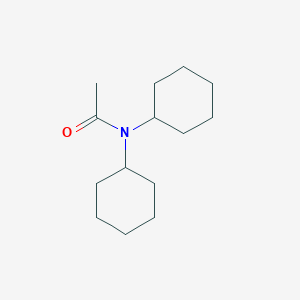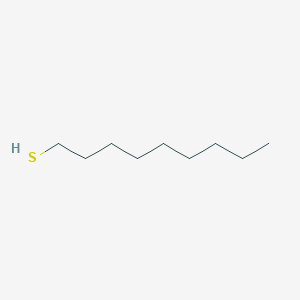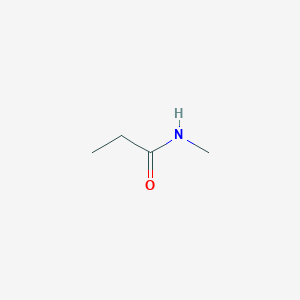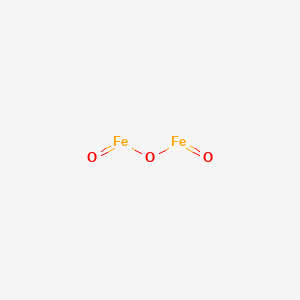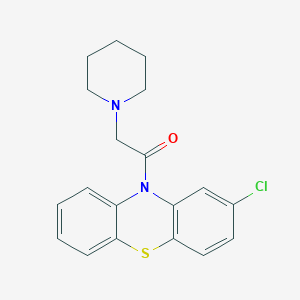
Phenothiazine, 2-chloro-10-(piperidinoacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is a chemical compound that belongs to the phenothiazine family. It has been extensively used in scientific research due to its unique properties. This compound is synthesized by a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will also be explored.
Mécanisme D'action
The mechanism of action of Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is not fully understood. However, it is believed to work by blocking the reuptake of dopamine, serotonin, and norepinephrine. This action leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in altered neurotransmission.
Effets Biochimiques Et Physiologiques
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- has been shown to have several biochemical and physiological effects. It has been demonstrated to have antipsychotic and sedative properties. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is its high affinity for dopamine receptors. This makes it useful in the study of dopamine-related disorders. Additionally, it has been shown to have a low toxicity profile, making it safe for use in lab experiments. One limitation of this compound is that it has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of Phenothiazine, 2-chloro-10-(piperidinoacetyl)-. One potential direction is the development of new compounds based on its structure that may have improved pharmacological properties. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses in the treatment of various disorders.
In conclusion, Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is a chemical compound that has been extensively used in scientific research. Its unique properties, including its high affinity for dopamine receptors and low toxicity profile, make it useful in the study of dopamine-related disorders and other conditions. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of Phenothiazine, 2-chloro-10-(piperidinoacetyl)- involves the reaction of 2-chloro-10H-phenothiazine with piperidinoacetyl chloride in the presence of a base. This reaction results in the formation of the desired compound. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- has been used in scientific research for various purposes. One of the most significant applications is in the study of dopamine receptors. This compound has been shown to have a high affinity for dopamine receptors, making it useful in the study of dopamine-related disorders such as schizophrenia and Parkinson's disease.
Propriétés
Numéro CAS |
109556-28-7 |
|---|---|
Nom du produit |
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- |
Formule moléculaire |
C19H19ClN2OS |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C19H19ClN2OS/c20-14-8-9-18-16(12-14)22(15-6-2-3-7-17(15)24-18)19(23)13-21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Clé InChI |
VBKSJLAPKJNYGO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canonique |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Autres numéros CAS |
109556-28-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



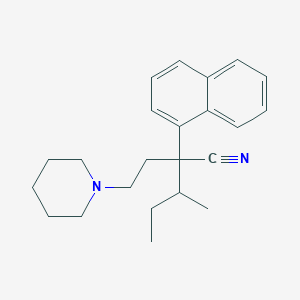
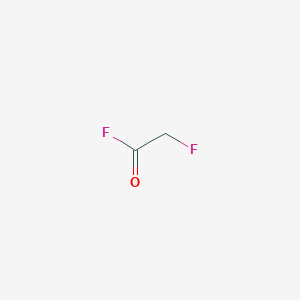
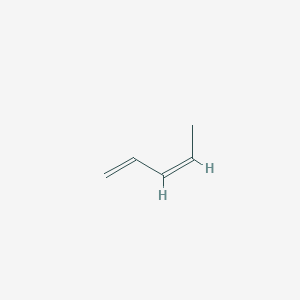
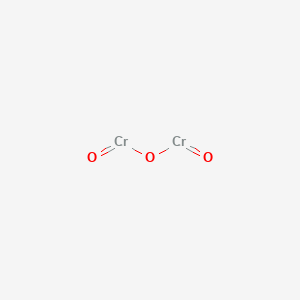
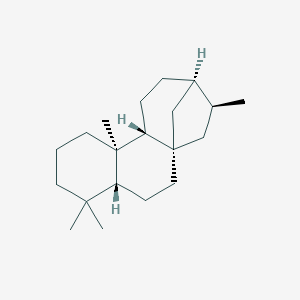
![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)
